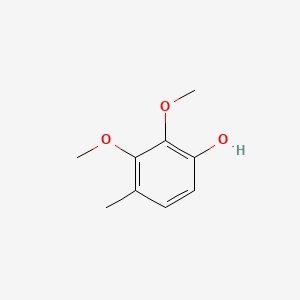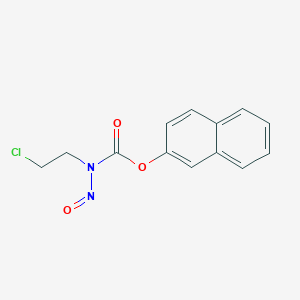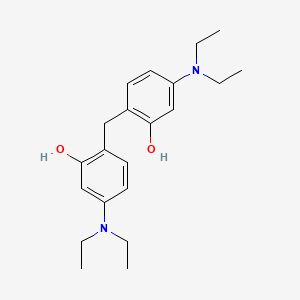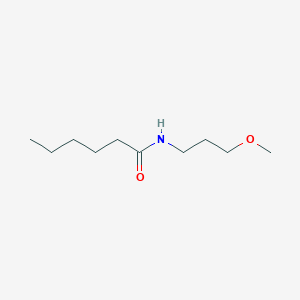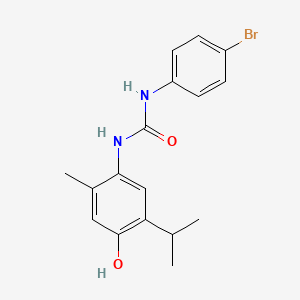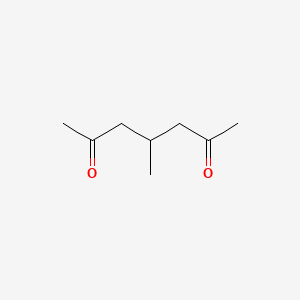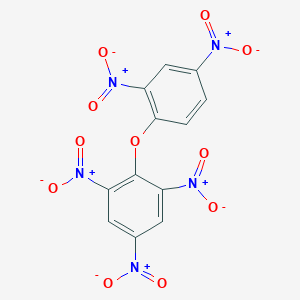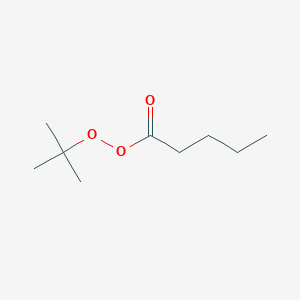
Tert-butyl pentaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl pentaneperoxoate is an organic peroxide compound with the molecular formula C9H18O3. It is known for its use as a radical initiator in polymerization reactions and other chemical processes. Organic peroxides like this compound are valued for their ability to decompose and generate free radicals, which are essential in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl pentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pentanoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the peroxide product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully monitored to ensure the purity and stability of the product. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl pentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The peroxide bond (–O–O–) in this compound can break, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and pentanoic acid.
Substitution: The free radicals generated from the decomposition of this compound can initiate substitution reactions in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Pyridine, sodium hydroxide
Solvents: Toluene, ethanol
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl alcohol, pentanoic acid, and various free radicals that can further react with other organic molecules.
Scientific Research Applications
Tert-butyl pentaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to produce polymers with specific properties.
Biology: Employed in studies involving oxidative stress and the generation of reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of plastics, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of tert-butyl pentaneperoxoate involves the homolytic cleavage of the peroxide bond (–O–O–) to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the organic molecules present in the reaction environment.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Tert-butyl peroxybenzoate: Used in polymerization reactions and as a crosslinking agent.
Tert-butyl peroxy-3,5,5-trimethylhexanoate: Employed in the production of polymers and as a curing agent.
Uniqueness
Tert-butyl pentaneperoxoate is unique in its specific structure and reactivity. Its ability to generate free radicals under controlled conditions makes it valuable in various industrial and research applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and the types of reactions it can initiate.
Properties
CAS No. |
13653-03-7 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
tert-butyl pentaneperoxoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
FFIUNPRXUCRYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


